molecular formula C12H14N2 B12330774 2-Isopropylquinolin-8-amine

2-Isopropylquinolin-8-amine

Cat. No.: B12330774
M. Wt: 186.25 g/mol
InChI Key: NAKUICDYVXVYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylquinolin-8-amine is a synthetically accessible quinoline derivative of significant interest in medicinal chemistry and agrochemical research. The quinolin-8-amine scaffold is a privileged structure known for its diverse biological activities. Recent studies on novel quinolin-8-amine derivatives have demonstrated potent fungicidal activity against a broad spectrum of ten phytopathogenic fungi, establishing this chemical class as a valuable template for the development of new agrochemicals . The molecular architecture, often confirmed by techniques such as X-ray crystallography, allows for specific intermolecular interactions, such as N–H···X and C–H···X, which are critical for its bioactivity and solid-state packing . Beyond agrochemical applications, the 8-aminoquinoline core is a promising scaffold in pharmaceutical research for designing multifunctional ligands. Derivatives have been investigated as metal chelators with radical-scavenging properties for potential application in neurodegenerative diseases, where oxidative stress and metallostasis are key pathological factors . The compound serves as a key intermediate in organic synthesis. It can be synthesized via main group metal Lewis acid-catalyzed cyclization, such as a 6-endo-dig hydroarylation, demonstrating its utility in constructing complex nitrogen-containing heterocycles . Researchers value this compound for exploring structure-activity relationships (SAR) and for the rational design of novel bioactive molecules. This product is intended for research and further chemical development purposes only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-propan-2-ylquinolin-8-amine

InChI

InChI=1S/C12H14N2/c1-8(2)11-7-6-9-4-3-5-10(13)12(9)14-11/h3-8H,13H2,1-2H3

InChI Key

NAKUICDYVXVYEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2N)C=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Isopropylquinolin 8 Amine and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the quinoline ring system is a cornerstone of synthetic organic chemistry, with a rich history of named reactions that continue to be utilized, alongside modern, more versatile methods.

Cyclization Reactions for Quinoline Ring Construction

The construction of the quinoline scaffold has been historically achieved through several named reactions that involve the cyclization of anilines with various carbonyl compounds. These methods, while foundational, are often supplemented by more recent strategies that offer milder conditions and broader substrate scopes.

Classical Methods:

Skraup Synthesis: This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgscispace.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgfly-chem.com The initial step is the formation of an enamine, which then undergoes cyclization and dehydration. iipseries.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. fly-chem.com The reaction can be catalyzed by either acid or base and proceeds through a condensation followed by an intramolecular cyclization and dehydration. fly-chem.com

Contemporary Methods:

More recent approaches to quinoline synthesis often focus on transition-metal-catalyzed reactions and electrophilic cyclizations, which provide greater control over regioselectivity and functional group compatibility.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: A versatile method for synthesizing a wide variety of substituted quinolines involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), affording 3-halo-substituted quinolines. nih.gov Mercury(II) triflate can also catalyze the ring closure to yield quinolines with a hydrogen at the 3-position. nih.gov

Tandem Michael Addition and Desulfurative Cyclization: A one-pot synthesis of quinolines can be achieved through a tandem process involving the Michael addition of o-aminothiophenol to 1,3-enones, followed by an iodine-mediated desulfurative cyclization. rsc.org

The following table summarizes key classical and contemporary cyclization reactions for quinoline synthesis:

Reaction NameReactantsCatalyst/ReagentsProduct Type
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Substituted Quinoline
Combes SynthesisAniline, β-DiketoneAcid (e.g., H₂SO₄)2,4-Disubstituted Quinoline
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compoundAcid or BaseSubstituted Quinoline
Electrophilic CyclizationN-(2-Alkynyl)anilineICl, I₂, Br₂, Hg(OTf)₂3-Substituted or Unsubstituted Quinoline
Tandem Reactiono-Aminothiophenol, 1,3-YnoneLewis Acid, I₂Substituted Quinoline

Functionalization Routes for the Introduction of 8-Amino and Alkyl Moieties

Once the quinoline core is established, the introduction of the 8-amino group and the 2-isopropyl group is necessary to arrive at the target compound.

Introduction of the 8-Amino Group:

The 8-amino group is typically introduced by first incorporating a nitro group at the 8-position, followed by its reduction. The nitration of quinoline can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media.

Introduction of the 2-Alkyl Group:

The introduction of an alkyl group at the C2 position of the quinoline ring can be achieved through several methods:

From 2-Chloroquinolines: 2-Chloroquinolines, which can be synthesized from the corresponding quinolin-2-ones, are valuable precursors. fly-chem.com These can undergo cross-coupling reactions, such as Kumada or Negishi couplings, with isopropyl Grignard reagents or organozinc reagents in the presence of a suitable palladium or nickel catalyst to introduce the isopropyl group.

Direct C-H Alkylation: More modern approaches involve the direct C-H alkylation of the quinoline ring. For instance, palladium-catalyzed direct alkylation of quinoline N-oxides with ethers has been reported. nih.gov While this specific example relates to alkylation with ethers, it highlights the potential for direct C-H functionalization to install alkyl groups.

Directed C-H Functionalization of 8-Aminoquinolines

The 8-aminoquinoline (B160924) moiety is a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netsemanticscholar.org This bidentate directing group coordinates to the metal center, bringing it in close proximity to specific C-H bonds and enabling their selective activation and functionalization. researchgate.netchemrxiv.org

Metal-Catalyzed C-H Activation (e.g., Nickel, Copper, Cobalt-catalyzed)

A variety of transition metals have been employed to catalyze the C-H functionalization of 8-aminoquinoline derivatives.

Nickel-Catalyzed C-H Functionalization: Nickel catalysis has been effectively used for the C(sp³)–H arylation of 8-aminoquinoline derivatives. chemrxiv.orgacs.org Mechanistic studies have shown that paramagnetic Ni(II) species are involved in the key C-H activation step. chemrxiv.orgacs.org The choice of base can significantly impact the catalytic efficiency, with sodium tert-butoxide (NaOtBu) often being superior to sodium carbonate (Na₂CO₃). chemrxiv.orgacs.org

Copper-Catalyzed C-H Functionalization: Copper catalysts have been utilized for various C-H functionalization reactions of 8-aminoquinolines, including sulfonylation. acs.org Copper(I)-catalyzed 5-sulfonylation of quinolines proceeds via a bidentate-chelation assistance mechanism. acs.org Copper catalysis has also been employed for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides. researchgate.net

Cobalt-Catalyzed C-H Functionalization: Cobalt(II) has been used to catalyze the C-H functionalization and annulation of N-arylguanidines derived from 8-aminoquinoline with alkynes. researchgate.net This demonstrates the utility of cobalt in facilitating C-C bond formation via C-H activation.

The following table provides examples of metal-catalyzed C-H functionalization of 8-aminoquinoline derivatives:

Metal CatalystReaction TypeSubstrateReagentProduct
Nickel(II)C(sp³)–H ArylationN-(quinolin-8-yl)pivalamideIodoarenesC-H Arylated product
Copper(I)C5–H Sulfonylation8-Aminoquinoline derivativeArylsulfonyl chlorides5-Sulfonylated quinoline
Cobalt(II)C-H Functionalization/AnnulationN-arylguanidine of 8-aminoquinolineAlkynesIndole guanidines

Regioselective Functionalization at C5 and Other Positions

The 8-aminoquinoline directing group allows for highly regioselective functionalization at various positions of the quinoline ring, most notably at the C5 position.

C5-Functionalization: The remote C5 position of 8-aminoquinolines can be selectively functionalized through various metal-catalyzed reactions. Copper/silver co-catalyzed cross-dehydrogenative coupling has been developed for the exclusive C5–H coupling of 8-aminoquinoline amides with 1,3-dicarbonyl compounds. researchgate.net Furthermore, regioselective C-H cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline derivatives at the C5 position have been achieved using copper(II) acetate (B1210297) or nickel(II) sulfate (B86663) catalysis with 2,2'-azobisisobutyronitrile (AIBN) as a radical precursor. rsc.org Palladium-catalyzed enantioselective arylation of unactivated β-C(sp³)–H bonds can be achieved using C5-substituted 8-aminoquinoline auxiliaries. acs.org

Functionalization at Other Positions: While C5 is a common site for functionalization, other positions can also be targeted. For example, rhodium(III)-catalyzed regioselective C-8 alkylation of quinoline N-oxides with maleimides has been reported. rsc.org

Photoredox Catalysis in 8-Aminoquinoline Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for the derivatization of 8-aminoquinolines under mild conditions. mdpi.com

C5-Difluoroalkylation: An efficient photocatalytic regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position has been developed. researchgate.net This reaction proceeds via a debrominative coupling reaction with difluoromethyl bromides. researchgate.net

C4-Phosphonation: A photoredox/silver(I) cocatalysis system has been employed for the C4–H phosphonation of 8-hydroxyquinoline (B1678124) derivatives, providing a novel route to phosphonated 8-hydroxyquinolines. rsc.org This highlights the potential of photoredox catalysis to achieve unusual regioselectivity.

Amidation and Derivatization of the 8-Amino Group

The primary amino group at the 8-position of 2-isopropylquinolin-8-amine is a nucleophilic center that readily participates in reactions with various electrophiles. This reactivity is harnessed to create a library of derivatives through amidation and other transformations, allowing for systematic investigations into structure-activity relationships.

Formation of Amides and Schiff Bases

The formation of amides from this compound is a common strategy for derivatization. This transformation is typically achieved by reacting the amine with acyl chlorides or carboxylic acids under appropriate conditions. For instance, the general synthesis of N-(quinolin-8-yl)aliphatic amides involves dissolving quinolin-8-amine and a tertiary amine base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM). An acyl chloride is then added dropwise at a reduced temperature (e.g., 0°C). The reaction mixture is stirred for a period to ensure completion, followed by an aqueous workup to isolate the amide product. rsc.org This methodology can be adapted for this compound to produce a variety of N-acyl derivatives.

Similarly, Schiff bases, or imines, are readily synthesized by the condensation reaction of this compound with various aldehydes and ketones. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.netresearchgate.net The formation of the C=N double bond is a reversible process, and the pH of the reaction medium is a critical parameter to control for optimal imine formation. researchgate.net A general procedure for the synthesis of Schiff bases derived from 8-aminoquinoline involves the refluxing of the amine with an aldehyde, such as 2-hydroxy naphthaldehyde or ortho-vanillin, in a solvent like methanol. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the resulting Schiff base can be isolated upon cooling and removal of the solvent. nih.gov

Table 1: Examples of Amidation and Schiff Base Formation with 8-Aminoquinoline Analogues

Reactant 1Reactant 2Product TypeGeneral Conditions
8-AminoquinolineAcyl ChlorideN-(Quinolin-8-yl)amideDichloromethane, Triethylamine, 0°C to room temperature
8-AminoquinolineAldehyde/KetoneSchiff Base (Imine)Methanol, Acid catalyst (optional), Reflux
8-AminoquinolineBenzoic AcidN-(Quinolin-8-yl)benzamideDichloromethane, POCl3, Et3N, 0°C to room temperature

Introduction of Diverse Substituents via Amino Group Transformations

Beyond simple amidation and imine formation, the 8-amino group of this compound serves as a versatile handle for the introduction of a wide range of functional groups and structural motifs. These transformations can significantly alter the electronic and steric properties of the molecule, leading to a broad spectrum of derivatives for further investigation.

The amino group can be a directing group in various C-H functionalization reactions, allowing for the introduction of substituents at other positions on the quinoline ring. For example, the N-(quinolin-8-yl)amide moiety is a well-established directing group in transition-metal-catalyzed C-H activation reactions. This allows for the functionalization of the quinoline core at positions that would otherwise be difficult to access.

Furthermore, the amino group itself can be transformed into other functionalities. For instance, diazotization of the amino group followed by substitution reactions can introduce a variety of substituents, including halogens, hydroxyl groups, and cyano groups. These transformations open up avenues for the synthesis of a vast array of this compound analogues with diverse chemical properties.

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern chemistry. For the synthesis of quinoline derivatives, this includes the use of nanocatalysts and other environmentally benign approaches to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netijpsjournal.com

Nanocatalyst Applications in Quinoline Synthesis

Nanocatalysts are gaining increasing attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.gov In the context of quinoline synthesis, various nanocatalysts have been employed to promote reactions under milder conditions and with improved efficiency.

For example, magnetic nanoparticles have been utilized as catalysts in the synthesis of quinoline derivatives. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating their recovery and reuse, which is a key principle of green chemistry. Iron oxide nanoparticles, often functionalized with other catalytic species, have been shown to be effective in promoting the synthesis of quinolines via reactions such as the Friedländer annulation. nih.gov In a typical procedure, an α-methylene ketone and a 2-aminoaryl ketone are reacted in the presence of the nanocatalyst in a green solvent like ethanol, often at a moderately elevated temperature, to afford the desired quinoline derivative in good yield. nih.gov

Table 2: Examples of Nanocatalysts in Quinoline Synthesis

NanocatalystSynthetic MethodAdvantages
Magnetic Iron Oxide NanoparticlesFriedländer AnnulationHigh yield, catalyst recyclability, mild reaction conditions
Silica-supported Sulfuric Acid on Magnetic NanoparticlesMulticomponent ReactionsHigh yield, use of aqueous media, catalyst reusability
Palladium-Graphene NanocompositeC-H Activation/AnnulationSynthesis of 2-alkyl quinolines, catalyst recyclability

Environmentally Benign Synthetic Approaches

In addition to the use of nanocatalysts, other green chemistry principles are being applied to the synthesis of quinolines. These include the use of alternative energy sources, such as microwave irradiation and ultrasound, which can often reduce reaction times and improve yields. nih.gov The use of greener solvents, such as water and ethanol, is also a key aspect of developing more sustainable synthetic protocols. nih.gov

Advanced Characterization and Analytical Methods for 2 Isopropylquinolin 8 Amine Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural elucidation of organic molecules, including 2-Isopropylquinolin-8-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of this compound derivatives in solution. tsijournals.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the quinoline (B57606) ring, the amine protons, and the protons of the isopropyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. The isopropyl group would give rise to a distinctive pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, a total of 12 distinct signals would be expected, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the isopropyl group. The aromatic carbons of the quinoline ring resonate in the δ 110-150 ppm range. researchgate.net The carbons of the isopropyl group would appear in the upfield, aliphatic region of the spectrum.

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable experiment for differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ signals would appear as positive peaks, while CH₂ signals (if any were present) would be negative. This technique would clearly distinguish the methine (CH) and methyl (CH₃) carbons of the isopropyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
Quinoline Aromatic CHs7.0 - 8.5110 - 140Positive
Quinoline Quaternary Cs-120 - 150No Signal
-NH₂Variable (broad)-No Signal
Isopropyl -CHSeptet~25-35Positive
Isopropyl -CH₃Doublet~20-25Positive

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands.

The primary aromatic amine group (-NH₂) is identified by a pair of sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. nist.gov An N-H bending vibration is also typically observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are observed just below 3000 cm⁻¹. openstax.org The C=C and C=N stretching vibrations within the aromatic quinoline system give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. openstax.org The presence of the isopropyl group can be further confirmed by C-H bending vibrations around 1370-1385 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Aromatic AmineN-H Stretch (asymmetric & symmetric)3300 - 3500
Primary Aromatic AmineN-H Bend1600 - 1650
Aromatic RingC-H Stretch3000 - 3100
Isopropyl GroupC-H Stretch2850 - 2970
Aromatic RingC=C and C=N Stretch1450 - 1600
Isopropyl GroupC-H Bend1370 - 1385

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. cdnsciencepub.comcdnsciencepub.com

For this compound (C₁₂H₁₄N₂), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. A common fragmentation pattern for alkyl-substituted quinolines involves cleavage of the alkyl group. cdnsciencepub.comcdnsciencepub.com Therefore, prominent fragment ions would be expected from the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in an [M-15]⁺ ion, and the loss of the entire isopropyl group to form a stable ion. Fragmentation of the quinoline ring itself, often involving the loss of HCN, is also a characteristic feature. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
Ionm/z (Predicted)Description
[M]⁺186Molecular Ion
[M-15]⁺171Loss of a methyl radical (•CH₃)
[M-43]⁺143Loss of an isopropyl radical (•C₃H₇)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The quinoline ring system is a chromophore that absorbs UV light. The spectrum of 8-aminoquinoline (B160924) shows characteristic absorption bands, and the introduction of a 2-isopropyl group is expected to cause a slight bathochromic (red) shift of these bands. researchgate.net The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. daneshyari.comnih.gov The 8-aminoquinoline moiety, in particular, is a well-known fluorophore. nih.gov The fluorescence emission spectrum of this compound would be expected to show a characteristic emission maximum at a longer wavelength than its absorption maximum (the Stokes shift). Similar to UV-Vis absorption, the fluorescence emission can also be sensitive to the solvent environment. niscpr.res.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a this compound derivative, a precise model of the electron density and thus the atomic positions can be generated.

This powerful method provides definitive information on:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The spatial arrangement of the atoms, including the orientation of the isopropyl group relative to the quinoline plane.

Intermolecular interactions: The way molecules pack in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the 8-amino group), π-π stacking interactions between quinoline rings, and other non-covalent forces that stabilize the crystal structure. researchgate.net

While a specific crystal structure for this compound may not be publicly available, analysis of related 8-aminoquinoline derivatives demonstrates the utility of this technique in confirming molecular geometry and understanding supramolecular assembly. researchgate.net

Chromatographic and Electroanalytical Techniques for Purity and Quantification

Beyond structural elucidation, a variety of techniques are essential for assessing the purity of this compound derivatives and for their quantification in various matrices.

Chromatographic Techniques: Chromatography is a set of laboratory techniques for the separation of mixtures. nih.govnih.govjfda-online.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. nih.govresearchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). This method would be highly effective for determining the purity of a sample and for quantifying its concentration.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound is vaporized and passed through a column, and separation is based on the compound's boiling point and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for separating and identifying components in a mixture. nih.gov

Electroanalytical Techniques: These methods utilize the measurement of electrical properties like potential or current to obtain information about an analyte. charge-transfer.plresearchgate.net

Cyclic Voltammetry (CV): CV is used to study the redox (reduction-oxidation) properties of a compound. Studies on 8-aminoquinoline have shown that the amino group can be electrochemically oxidized. charge-transfer.plchemrxiv.org The presence of the electron-donating isopropyl group at the 2-position would likely influence the oxidation potential. This technique provides valuable information about the electrochemical stability of the molecule and can be adapted for quantitative analysis through methods like differential pulse voltammetry. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives due to its high resolution and versatility. researchgate.net Reversed-phase (RP) HPLC is the most common mode used for these compounds, offering excellent separation based on hydrophobicity. sielc.comsielc.com

Research Findings: Method development for 8-aminoquinoline derivatives often employs C18 or other specialized reverse-phase columns. nih.govresearchgate.netsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comresearchgate.net The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of ionizable compounds like aminoquinolines. For instance, a study on the antileishmanial drug 2-n-propylquinoline utilized a mobile phase of methanol and ammonium acetate (B1210297) buffer, adjusting the pH to 5.5 and 8 for plasma and liver homogenate samples, respectively. researchgate.net

For enhanced detection, especially in complex matrices like plasma, oxidative electrochemical detection has proven to be a simple, reliable, and sensitive method for 8-aminoquinoline compounds. nih.gov A method developed for the 8-aminoquinoline antimalarial drug WR 242511 used a mobile phase of 50:50 acetonitrile-sodium acetate (50 mM, pH 6) with 1 mM EDTA, achieving a detection limit of 10 ng/ml in plasma. nih.gov UV detection is also widely used, with monitoring typically performed at wavelengths around 200 nm or 254 nm. sielc.comrsc.org The separation of positional isomers of quinoline derivatives can be effectively achieved using HPLC, a task that can be challenging for other methods. rsc.orgresearchgate.net

Table 1: Illustrative HPLC Parameters for Aminoquinoline Derivative Analysis
ParameterConditionReference
ColumnReversed-Phase C18, Primesep 100 mixed-mode nih.govsielc.com
Mobile PhaseAcetonitrile/Water or Methanol/Buffer (e.g., Sodium Acetate, Ammonium Acetate) sielc.comnih.govresearchgate.net
DetectionUV (200-254 nm), Oxidative Electrochemical nih.govsielc.comrsc.org
Flow Rate1.0 mL/min rsc.org
Special ConsiderationspH adjustment of the mobile phase is critical for optimizing separation of basic amines. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable quinoline derivatives. researchgate.net It offers high sensitivity and provides structural information, aiding in the unambiguous identification of analytes. nih.govresearchgate.net

Research Findings: The analysis of quinoline compounds by GC-MS typically involves a capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.5 µm). A programmed temperature gradient is often used to ensure efficient separation of compounds with different volatilities. For example, a method for determining quinoline in textiles set an initial oven temperature of 90°C, which was then ramped up to 260°C. researchgate.net Helium is commonly used as the carrier gas.

For primary and secondary amines, derivatization is a common strategy to increase volatility and improve chromatographic peak shape. researchgate.net Acylation is one of the most widely used procedures for this purpose. researchgate.net Mass spectrometric detection allows for the identification of compounds based on their characteristic fragmentation patterns. The predicted mass spectrum for quinoline shows a prominent molecular ion peak at m/z 129. hmdb.ca A study on quinoline in textiles identified characteristic ion peaks at m/z 129, 102, 123, and 51.

Table 2: Representative GC-MS Conditions for Quinoline Derivative Analysis
ParameterConditionReference
ColumnDB-5MS (30 m × 0.25 mm × 0.5 µm) or similar
Carrier GasHelium (~1.0 mL/min)
Inlet Temperature250°C
Oven ProgramInitial temp. 90°C, ramp to 260°C at 20°C/min, hold for 3 min
DetectionMass Spectrometry (MS) researchgate.net
DerivatizationMay be required for amine groups to improve volatility and peak shape. researchgate.net

Spectrophotometric and Electroanalytical Methods

Spectrophotometric and electroanalytical techniques offer cost-effective and relatively simple alternatives to chromatographic methods for the quantification of quinoline-based compounds. nih.gov

Research Findings: Spectrophotometric methods rely on the principle that quinoline derivatives absorb light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. nih.govresearchgate.net The analysis is typically performed using a double-beam spectrophotometer. nih.gov The choice of solvent is important; suitable solvents for quinoline compounds include distilled water, methanol, chloroform, and acidic solutions. nih.govmdpi.com The UV absorption spectra of quinoline derivatives typically show significant bands up to approximately 350-380 nm. mdpi.com For quantification, a standard calibration curve is established by measuring the absorbance of solutions with known concentrations. nih.gov

Electroanalytical methods , such as voltammetry and potentiometry, measure electrical parameters like current or potential to determine the concentration of an analyte. nih.govazolifesciences.com These methods are noted for their simplicity, high selectivity, stability, and wide linear range. nih.gov The performance of these techniques can be significantly enhanced by modifying the working electrode, which can lead to improved sensitivity and lower limits of detection. nih.gov Differential Pulse Voltammetry (DPV) is a frequently used electroanalytical technique for the analysis of quinoline-based drugs. nih.gov These methods involve applying a potential to a working electrode to cause the oxidation or reduction of the analyte species. nih.gov

Table 3: Overview of Spectrophotometric and Electroanalytical Methods for Quinoline Derivatives
MethodPrincipleKey Parameters & FindingsReference
UV-Vis SpectrophotometryMeasures absorbance of light by the analyte.Typical absorbance range: 280-510 nm. Solvents: Water, HCl, H₂SO₄, Methanol, Chloroform. Requires calibration curve for quantification. nih.govresearchgate.netmdpi.com
Voltammetry (e.g., DPV)Measures current resulting from an applied potential that causes redox reactions.High sensitivity and selectivity. Performance is enhanced by using modified electrodes. DPV is a common technique. nih.gov
PotentiometryMeasures the potential difference between two electrodes.Used for quantifying analytes by measuring potential at near-zero current. nih.govazolifesciences.com

Theoretical and Computational Chemistry Studies of 2 Isopropylquinolin 8 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for investigating molecular properties from first principles. These methods are used to determine the kinetic and thermodynamic stability of compounds, analyze molecular interactions, and evaluate optical and electronic properties. nih.govacs.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry, which corresponds to the most stable state of a molecule. nih.gov The geometry optimization of quinoline (B57606) derivatives is typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-31+G(d,p). nih.govmdpi.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on 2-chloro-3-methylquinoline at the B3LYP/6-311++G(d,p) level of theory was conducted to evaluate its structural and spectroscopic properties. science.gov In another study on novel quinoline-based thiosemicarbazide derivatives, geometry optimizations were performed at the B3LYP/6-31+G(d,p) level to ascertain the most stable molecular structures and understand intramolecular hydrogen bonding. acs.orgnih.gov

DFT calculations also elucidate the electronic properties of molecules. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which predict reactive sites for electrophilic and nucleophilic attack. tandfonline.com For a novel quinoline derivative analyzed at the B3LYP/6–311+G(2d) level, MEP distributions showed that all hydrogen atoms exhibited positive charges, while carbon atoms displayed a mix of positive and negative charges, indicating regions of varying reactivity. ankara.edu.tr

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Analogue (Note: Data is hypothetical and based on typical values for quinoline derivatives as specific data for 2-Isopropylquinolin-8-amine was not available in the searched literature.)

ParameterValue
Bond Length (C2-C3)1.42 Å
Bond Length (C8-N)1.38 Å
Bond Angle (C2-C3-C4)119.5°
Bond Angle (C7-C8-N)121.0°
Dihedral Angle (C4-N1-C2-C9)179.8°

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. science.gov It is a popular tool for computing vertical excitation energies, oscillator strengths, and simulating UV-Vis absorption spectra, which are crucial for understanding the optical properties of molecules. rsc.org

TD-DFT calculations can predict the absorption wavelengths (λmax) and explain the nature of electronic transitions, often corresponding to the movement of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org For example, TD-DFT calculations on a series of tunable quinoline derivatives were used to predict their absorption spectra at the B3LYP/6-31G'(d,p) level. nih.govrsc.org Similarly, the electronic absorption spectra of 8-hydroxyquinoline (B1678124) have been investigated using TD-DFT to correlate calculated molecular orbital energies with experimental UV-Vis spectra. mdpi.com These studies help in understanding how different substituents on the quinoline ring affect its photophysical characteristics. nih.govrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. rsc.org The energies and shapes of these orbitals are key to understanding the electronic and optical properties, as well as the chemical stability of molecules. nih.govrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity (a "hard" molecule), whereas a small energy gap suggests high reactivity and polarizability (a "soft" molecule), facilitating intramolecular charge transfer. rsc.orgresearchgate.net

For various synthesized quinoline derivatives, the calculated HOMO-LUMO energy gaps ranged from 1.878 eV to 3.938 eV, indicating a wide spectrum of reactivity. rsc.org For the parent quinoline molecule, the calculated HOMO-LUMO gap is approximately 4.83 eV. scirp.org In FMO analysis of quinoline analogues, the distribution of the HOMO and LUMO orbitals provides further insight. For instance, in some quinoline-amide derivatives, the HOMO charge density is accumulated on the quinoline ring and amide group, while the LUMO density is spread primarily over the quinoline ring, indicating the regions involved in electron donation and acceptance. rsc.org

Global reactivity descriptors derived from FMO energies provide quantitative measures of chemical reactivity. nih.gov These parameters are calculated using the energies of the HOMO and LUMO.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer. scirp.org It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. It is calculated as ω = μ² / 2η. rsc.org

These descriptors are instrumental in comparing the reactivity of different molecules. For a series of quinoline derivatives, these properties were determined using DFT calculations to better understand their molecular behavior. nih.govrsc.orgrsc.org

Table 2: Global Reactivity Descriptors for a Representative Quinoline Analogue (Note: Values are illustrative, based on typical data for quinoline derivatives from the literature, as specific data for this compound was not available.)

ParameterFormulaIllustrative Value (eV)
E_HOMO--6.65 eV
E_LUMO--1.82 eV
Energy Gap (ΔE)E_LUMO - E_HOMO4.83 eV
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.24 eV
Chemical Potential (μ)(E_HOMO + E_LUMO)/2-4.24 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.42 eV
Chemical Softness (S)1/(2η)0.21 eV⁻¹
Electrophilicity Index (ω)μ²/(2η)3.71 eV

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a quinoline derivative, interacts with a biological target, typically a protein or enzyme. nih.gov

Molecular docking studies on quinoline derivatives have been performed to investigate their potential as inhibitors for various enzymes, such as HIV reverse transcriptase. nih.gov These studies reveal the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, docking studies of certain quinoline-pyrimidine hybrids showed strong binding affinity for HIV reverse transcriptase, with docking scores better than standard drugs. nih.gov Computational investigations on quinolin-8-amine derivatives have also been used to understand their structure-activity relationships as potential antifungal agents, emphasizing the critical role of the quinoline scaffold in their activity. researchgate.net

Hydrogen Bonding and Pi-Stacking Interactions in Supramolecular Structures

Quantum chemical calculations have been employed to study these interactions in detail for analogues like 8-hydroxyquinoline (8-HQ) derivatives. nih.gov Using density functional theory (DFT) methods such as M06-2X with a 6-311++G** basis set, researchers can quantify the strength of these interactions. nih.gov Such studies analyze parameters like basis set superposition error (BSSE)-corrected binding energies (ΔE) and the topological properties of the electron density using Atoms in Molecules (AIM) theory. nih.gov The crystal structure of related compounds reveals that pairs of quinoline rings can lie parallel and overlap, exhibiting characteristic π-π stacking interactions with a mean separation distance of approximately 3.4 Å. researchgate.net

The interplay of different interaction types gives rise to specific structural motifs, or synthons. In the crystal structures of related compounds, various heterosynthons, such as those involving protonated amine groups (NH3+) and carboxylate moieties (–OOC), alongside hydroxyl groups (OH) and the quinoline nitrogen (N), have been identified. mdpi.com The combination of hydrogen bonds and π-π stacking interactions can lead to the formation of complex three-dimensional supramolecular architectures. rsc.orgmdpi.com Computational studies on the dimerization of metal complexes containing aromatic ligands have quantified the interaction energies, showing significant stabilization from both hydrogen bonding and π-stacking. nih.gov

Table 1: Calculated Interaction Energies for Self-Assembled Dimers of Isostructural Zinc Compounds Stabilized by Hydrogen Bonding and π-π Stacking. nih.gov
CompoundDimerization Energy (ΔE, kcal mol−1)
Compound 1-33.0
Compound 2-31.4

Ligand-Metal Complex Formation Energetics

Quinolin-8-amine derivatives are effective chelating agents, readily forming complexes with various metal ions. scirp.orgscirp.org The energetics of this complexation, which determines the stability of the resulting metal complex, can be thoroughly investigated using computational methods and experimental titration. The 8-aminoquinoline (B160924) moiety typically acts as a bidentate ligand, coordinating to metal ions through both the heterocyclic nitrogen atom and the nitrogen of the amino group.

Studies on analogous preorganized ligands, such as 8-(2-pyridyl)Quinoline (8PQ), which also forms a six-membered chelate ring upon complexation, provide insight into the stability of these complexes. uncw.edu The stability of these complexes is quantified by formation constants (log K₁), which are directly related to the Gibbs free energy of the complexation reaction. uncw.edu Titration experiments have been used to determine these constants for a range of divalent metal ions. uncw.edu

Computational studies on related copper complexes with 8-Hydroxyquinoline (8HQ) as a co-ligand have been used to model the optimized geometries of these structures. amecj.com These calculations provide data on crucial parameters like the bond lengths between the metal and the coordinating nitrogen and oxygen atoms (e.g., Cu-N and Cu-O) and the HOMO-LUMO energy gap, which relates to the electronic stability of the complex. amecj.com Spectrophotometric and conductometric titrations of 8-hydroxyquinoline with metals like Co(II), Ni(II), and Cu(II) have confirmed the formation of ML₂ complexes, indicating a 1:2 metal-to-ligand stoichiometric ratio. scirp.orgscirp.org Depending on the metal ion and reaction conditions, these complexes can adopt geometries such as octahedral or square planar. scirp.orgscirp.orgchemmethod.com

Table 2: Experimentally Determined Formation Constants (log K₁) for Metal Complexes with the Analogue Ligand 8-(2-pyridyl)Quinoline (8PQ) in 0.1 M NaClO₄ at 25.0°C. uncw.edu
Metal Ionlog K₁
Cd(II)2.67
Co(II)4.36
Cu(II)7.34
Ni(II)6.15
Zn(II)3.52

Structure-Reactivity Relationships from Computational Perspectives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.com These models develop mathematical equations that relate molecular descriptors—numerical values derived from the chemical structure—to a specific activity, allowing for the prediction of efficacy for new or unsynthesized compounds. nih.govnih.gov

For quinoline derivatives, QSAR models have been successfully developed to understand their antimicrobial activities. researchgate.net In one such study, Density Functional Theory (DFT) at the B3LYP/6-31G(d, p) level was used to calculate various molecular descriptors for a series of 15 quinoline analogues. researchgate.net Stepwise multiple linear regression analysis was then applied to identify the most significant factors influencing their antibacterial activity against S. aureus. researchgate.net

The resulting QSAR model revealed that the nucleophilic frontier electron density of the C5 atom (f C5N) and the bond order of the C9-N1 bond (BC 9-N1) were the predominant factors affecting antibacterial activity. researchgate.net The statistical quality of the QSAR model is crucial for its predictive power, and this is often assessed by the fitting correlation coefficient (R²) and the leave-one-out cross-validation coefficient (q²). researchgate.net A high value for both coefficients indicates a stable and predictive model. researchgate.net Other computational approaches to understanding reactivity involve the analysis of frontier molecular orbitals (HOMO and LUMO), Fukui functions, and Natural Bond Orbital (NBO) charges, which provide insights into the sites susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov These computational tools are invaluable for guiding the rational design of new quinoline derivatives with enhanced biological activities. nih.gov

Table 3: Statistical Parameters of a QSAR Model for the Antibacterial Activity of Quinoline Derivatives Against S. aureus. researchgate.net
ParameterValue
Fitting Correlation Coefficient (R²)0.814
Cross-validation Coefficient (q²)0.734

Future Perspectives and Unresolved Research Questions in 2 Isopropylquinolin 8 Amine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted quinolines remains a central focus for organic chemists. nih.gov While classical methods like the Skraup and Friedländer syntheses are foundational, they often require harsh conditions and offer limited control over regioselectivity. rsc.orgnih.gov Future research concerning 2-Isopropylquinolin-8-amine must prioritize the development of more sophisticated and sustainable synthetic routes.

A primary objective is to move beyond traditional multi-step sequences and embrace modern catalytic processes. Strategies such as transition-metal-catalyzed C-H bond activation and oxidative annulation are at the forefront of modern quinoline (B57606) synthesis. mdpi.com For instance, cobalt- and copper-catalyzed cyclization reactions provide milder pathways to the quinoline core. mdpi.com The application of these methods could enable a more direct and atom-economical synthesis of the this compound backbone from simpler, readily available precursors.

Furthermore, the field is increasingly exploring photocatalysis and electrochemistry. Visible-light-induced reactions, for example, can facilitate cyclization under exceptionally mild conditions, reducing the need for stoichiometric oxidants and high temperatures. mdpi.com The development of a photocatalytic route to this compound or its precursors would represent a significant advance in green chemistry. Multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, also hold immense potential for creating diverse libraries of this compound derivatives for screening and optimization. tandfonline.com

Table 1: Potential Modern Synthetic Strategies for this compound Derivatives

Synthetic Strategy Potential Catalysts/Mediators Key Advantages Relevant Findings
C-H Activation/Annulation Cobalt (Co), Copper (Cu), Palladium (Pd) High atom economy, direct functionalization of simple precursors. Cobalt-catalyzed cyclization of anilines with ketones offers a mild route to quinoline skeletons. mdpi.com
Photo-induced Synthesis Eosin Y, 9,10-phenanthrenequinone Environmentally benign (uses visible light), mild reaction conditions. Blue LED irradiation can drive oxidative cyclization reactions to form the quinoline ring. mdpi.com
Metal-Free Cyclization Iodine (I2), Brønsted Acids Avoids costly and toxic heavy metals, simplifies purification. Iodine can effectively catalyze the cyclization of enamides and imines to form diaryl quinolines. nih.gov

Advanced Mechanistic Insights into Complex Reactions

A deeper, quantitative understanding of the reaction mechanisms governing the formation and functionalization of this compound is crucial for optimizing existing protocols and inventing new ones. Many current synthetic procedures are developed empirically, with the precise roles of catalysts, additives, and reaction conditions not fully elucidated.

Future research should focus on detailed kinetic and spectroscopic studies to identify reaction intermediates and transition states. For example, in metal-catalyzed cross-coupling reactions used to modify the quinoline core, it is essential to understand the oxidative addition, transmetalation, and reductive elimination steps involving the specific this compound substrate. The steric bulk of the isopropyl group and the coordinating ability of the 8-amino group likely exert significant electronic and steric influences on these fundamental steps.

Unresolved questions include understanding the precise mechanism of regioselectivity in electrophilic substitution reactions on the this compound ring. The interplay between the activating/directing effects of the amino group and the deactivating nature of the quinolinic nitrogen, modified by the C2-substituent, is complex. Advanced techniques, including in-situ reaction monitoring and isotopic labeling studies, will be indispensable for mapping these intricate reaction pathways. rsc.org Such mechanistic clarity will enable chemists to suppress side reactions, improve yields, and rationally design catalysts tailored for specific transformations. researchgate.net

Innovative Applications in Catalysis and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond its potential biological activity. The 8-aminoquinoline (B160924) moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals.

The future in this area lies in exploiting the specific properties of the 2-isopropyl substituent. Its steric bulk can create a defined chiral pocket around a metal center, making this compound a promising ligand for asymmetric catalysis. mdpi.com Chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have already shown promise as ligands in asymmetric transfer hydrogenation reactions. mdpi.com Developing chiral variants of this compound and their metal complexes could lead to novel catalysts for enantioselective reductions, oxidations, or C-C bond-forming reactions.

In materials science, quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs), molecular sensors, and intelligent materials. mdpi.com The 8-amino group in this compound provides a handle for polymerization or for grafting the molecule onto surfaces. The electronic properties of the quinoline ring system, modulated by the electron-donating amino group and the alkyl substituent, could be harnessed to create new organic semiconductors or fluorescent probes. Unresolved research questions include how the isopropyl group affects the photophysical properties, such as quantum yield and emission wavelength, and how the molecule's self-assembly properties can be controlled to create ordered thin films or functional nanostructures.

Integration of Computational and Experimental Approaches for Rational Design

The traditional trial-and-error approach to chemical synthesis and drug discovery is increasingly being replaced by a more rational, design-driven strategy. manchester.ac.uk The integration of computational chemistry with experimental validation is a key future perspective for the field of this compound chemistry.

Density Functional Theory (DFT) and other quantum mechanics calculations can be employed to predict the outcomes of reactions, elucidate complex mechanisms, and understand the electronic structure of the molecule. researchgate.netresearchgate.net For instance, computational modeling can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective derivatization strategies. researchgate.net It can also be used to model the interaction of this compound-based ligands with metal catalysts, allowing for the in-silico design of catalysts with enhanced activity and selectivity before any experimental work is undertaken. nih.gov

This synergy is particularly powerful for designing molecules with specific functions. By calculating properties such as molecular orbital energies, absorption spectra, and binding affinities to biological targets, researchers can prioritize the synthesis of the most promising derivatives. manchester.ac.ukresearchgate.net This rational design loop—where computational predictions guide experimental work, and experimental results refine the computational models—will accelerate the discovery of new applications for this compound in medicine, catalysis, and materials science.

Bridging Research Gaps and Addressing Challenges in Quinoline Derivatization

Despite significant progress, several overarching challenges in quinoline chemistry must be addressed to fully unlock the potential of derivatives like this compound. A major research gap is the development of methods for the selective functionalization of specific C-H bonds on the pre-formed quinoline nucleus, particularly in the presence of multiple directing groups.

A significant challenge remains the reliance on precious metal catalysts (e.g., palladium) for many advanced transformations. mdpi.com A key future goal is to develop more sustainable catalytic systems based on earth-abundant and non-toxic metals like iron, copper, or manganese, or to further expand the scope of metal-free reactions. mdpi.com

Furthermore, while many methods exist for synthesizing the quinoline core, the introduction of specific substitution patterns, such as the 2-alkyl-8-amino motif, can still be inefficient. Research is needed to develop convergent synthetic strategies that build the desired functionality into the precursors before cyclization, rather than relying on post-modification of the quinoline ring. Bridging these gaps will require a multidisciplinary approach, combining innovations in catalysis, reaction engineering, and computational chemistry to make complex molecules like this compound and its derivatives readily accessible for widespread investigation.

Q & A

Basic: What is the optimized synthetic route for 2-Isopropylquinolin-8-amine, and what critical steps ensure high yield?

The synthesis involves three key steps:

Methylation : Treat 8-quinolinol with dimethyl sulfate to yield 8-methoxyquinoline.

Alkylation : React with isopropyl lithium at low temperatures (−78°C) to introduce the isopropyl group at position 2, forming 2-isopropyl-8-methoxyquinoline.

Demethylation : Use hydrobromic acid (HBr) in acetic acid to remove the methoxy group, yielding this compound.
Critical considerations : Strict temperature control during alkylation prevents side reactions, while excess HBr ensures complete demethylation. Yields >70% are achievable with purified intermediates .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and confirm the isopropyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.0 ppm for CH).
  • X-ray Crystallography : Resolves 3D conformation, confirming substituent positions and hydrogen-bonding networks.
  • Melting Point Analysis : Compare observed mp (56–58°C) with literature values to verify purity .

Advanced: How does the isopropyl group influence coordination chemistry with transition metals?

The isopropyl group introduces steric bulk, limiting ligand flexibility and stabilizing metal complexes via hydrophobic interactions. In iron(II) complexes (e.g., N-(2-(Diphenylphosphino)ethyl)-2-isopropyl-5,6,7,8-tetrahydroquinolin-8-amine), the isopropyl group enhances catalytic activity in polymerization by preventing metal center aggregation. Electronic effects are minimal compared to electron-donating groups like –NH2_2 .

Advanced: What challenges arise in characterizing metal complexes of this compound, and how are they addressed?

  • Paramagnetic Broadening : Iron(II) complexes may exhibit broad NMR peaks. Use EPR or Mössbauer spectroscopy instead.
  • Solubility Issues : Hydrophobic isopropyl groups reduce aqueous solubility. Crystallize from THF/hexane mixtures.
  • Crystal Growth : Slow diffusion of ether into a dichloromethane solution yields diffraction-quality crystals for X-ray analysis .

Basic: What physicochemical properties of this compound are critical for experimental design?

  • Molecular Weight : 188.3 g/mol (C12_{12}H14_{14}N2_2).
  • Melting Point : 56–58°C.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water.
  • Stability : Light-sensitive; store under inert atmosphere at −20°C .

Advanced: How can computational modeling optimize ligand design for catalytic applications?

  • DFT Calculations : Predict electronic structure (e.g., HOMO/LUMO energies) to assess metal-ligand bond strength.
  • Molecular Dynamics (MD) : Simulate steric effects of the isopropyl group on substrate access to metal centers.
  • Case Study : DFT studies on analogous quinoline-amine ligands showed that electron-withdrawing groups lower catalytic turnover by destabilizing metal intermediates .

Data Contradiction: How should researchers resolve discrepancies in reported catalytic efficiencies of this compound complexes?

Contradictions often stem from:

Metal Center Variations : Compare Fe(II) vs. Co(II) complexes, as redox activity differs.

Reaction Conditions : Control solvent polarity (e.g., toluene vs. DMF) and temperature.

Ligand Purity : Replicate experiments with HPLC-purified ligands (>99% purity).
Recommend systematic benchmarking against a standard catalyst (e.g., salen complexes) .

Advanced: What role does this compound play in biochemical studies, such as DNA adduct formation?

While not directly studied, structurally similar aromatic amines (e.g., 8-aminoquinoline derivatives) form DNA adducts via cytochrome P450-mediated activation. For this compound:

  • In Vitro Assays : Incubate with liver microsomes and monitor adducts via 32^{32}P-postlabeling.
  • Mutagenicity Testing : Use Ames test with Salmonella strains TA98 and TA100 to assess carcinogenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.